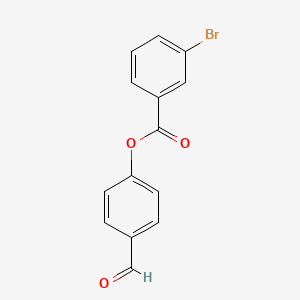![molecular formula C27H18I4N2O4 B14950764 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL is a complex organic compound characterized by multiple hydroxyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL typically involves multi-step organic reactions. The initial step often includes the iodination of phenolic compounds to introduce iodine atoms at specific positions. This is followed by condensation reactions to form the imine and hydroxyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance reaction rates and product consistency. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine groups, converting them into amines.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones or hydroxyquinones.
Reduction: Amines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or activators. The presence of iodine atoms can also make it useful in radiolabeling studies.
Medicine
Medicinally, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and imine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The iodine atoms can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-3,5-DIIODOPHENOL
- 4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL
Uniqueness
Compared to similar compounds, 2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL stands out due to its unique combination of multiple hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H18I4N2O4 |
|---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C27H18I4N2O4/c28-18-8-16(26(36)20(30)10-18)12-32-22-6-14(1-3-24(22)34)5-15-2-4-25(35)23(7-15)33-13-17-9-19(29)11-21(31)27(17)37/h1-4,6-13,34-37H,5H2 |
InChI Key |
WIYQOGVJPVYXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)I)I)O)N=CC4=C(C(=CC(=C4)I)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methylbenzyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14950681.png)

![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)
![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14950726.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)

![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)
![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
